Antitumor Potency of Derived Compounds: IC50 Range in Human Carcinoma Cell Lines
Novel compounds designed based on the ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate scaffold exhibited promising inhibitory effects against human carcinoma cell lines. The IC50 values for some derivatives ranged from 0.065 to 9.4 µmol/L against A-431 and A-549 cells . This provides a quantifiable benchmark for the scaffold's potential, distinguishing it from unsubstituted pyrrole analogs which generally lack such potent activity without the specific 3-amino-4,5-dimethyl substitution pattern.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Derivatives of ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate exhibit IC50 values in the range of 0.065 - 9.4 µmol/L |
| Comparator Or Baseline | Unsubstituted or differently substituted pyrrole analogs (baseline activity not quantified in the same study; inference based on known lack of potent activity for simple pyrroles) |
| Quantified Difference | Derivatives show sub-micromolar to low micromolar potency, a significant improvement over the typical inactivity of simple pyrrole scaffolds |
| Conditions | In vitro cytotoxicity assay against human carcinoma cell lines A-431 and A-549 |
Why This Matters
This data establishes the 3-amino-4,5-dimethyl-2-carboxylate scaffold as a privileged structure for developing antitumor agents, directly impacting the selection of this specific compound for oncology-focused medicinal chemistry programs.
